10,12-Hexadecadien-1-ol, acetate, (Z,E)-
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Overview
Description
10,12-Hexadecadien-1-ol, acetate, (Z,E)- is a chemical compound with the molecular formula C18H32O2 and a molecular weight of 280.4455 . It is also known by other names such as (10Z,12Z)-10,12-Hexadecadien-1-yl acetate and Z,Z-10,12-Hexadecadien-1-ol acetate. This compound is characterized by its unique structure, which includes a long hydrocarbon chain with two double bonds and an acetate group.
Preparation Methods
The synthesis of 10,12-Hexadecadien-1-ol, acetate, (Z,E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain alkenes or alcohols.
Reaction Conditions:
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
10,12-Hexadecadien-1-ol, acetate, (Z,E)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10,12-Hexadecadien-1-ol, acetate, (Z,E)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 10,12-Hexadecadien-1-ol, acetate, (Z,E)- involves its interaction with specific molecular targets and pathways. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . The acetate group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
10,12-Hexadecadien-1-ol, acetate, (Z,E)- can be compared with other similar compounds, such as:
11-Hexadecen-1-ol, acetate, (Z)-: This compound has a similar structure but with a different position of the double bonds.
10,12-Hexadecadien-1-ol: The non-acetate version of the compound, which lacks the acetate group.
Z,Z-10,12-Hexadecadien-1-ol acetate: Another stereoisomer with different double bond configurations.
The uniqueness of 10,12-Hexadecadien-1-ol, acetate, (Z,E)- lies in its specific double bond configuration and the presence of the acetate group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
acetic acid;hexadeca-10,12-dien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h4-7,17H,2-3,8-16H2,1H3;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSMWLIDGYVIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCCCCCCCCCO.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10803948 |
Source
|
Record name | Acetic acid--hexadeca-10,12-dien-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10803948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63025-06-9 |
Source
|
Record name | Acetic acid--hexadeca-10,12-dien-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10803948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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